N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a triazole ring, and a sulfanyl acetamide moiety
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-3-24-17(14-6-4-5-9-20-14)22-23-18(24)26-11-16(25)21-15-10-13(19)8-7-12(15)2/h4-10H,3,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVGBKRKBPZQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618416-00-5 | |
| Record name | N-(5-CHLORO-2-METHYLPHENYL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide.
Coupling with the Phenyl Ring: The final step involves coupling the triazole-sulfanyl intermediate with the chloro-substituted phenyl ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole or phenyl ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Industrial Chemistry: It could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The exact mechanism of action for N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared to other triazole-containing compounds, such as fluconazole and itraconazole, which are well-known antifungal agents.
Sulfonamide derivatives: These compounds share the sulfanyl group and have applications in medicinal chemistry as antibacterial agents.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness could make it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, a compound with the molecular formula , has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a chloro-substituted phenyl group, a triazole ring with a pyridine substitution, and a sulfanyl group. The structural complexity of this compound is crucial for its biological activity.
Table 1: Structural Information
| Property | Details |
|---|---|
| Molecular Formula | C18H18ClN5OS |
| SMILES | CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CN=CC=C3 |
| InChI | InChI=1S/C18H18ClN5OS/c1-3-24-17(13-6-5-9-20-10-13)22-23-18(24)26-11-16(25)21-15-8-4-7-14(19)12(15)2/h4-10H,3,11H2,1-2H3,(H,21,25) |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features. For instance, triazole derivatives have shown promise in inhibiting various cancer cell lines. In particular:
- Case Study : A related triazole compound exhibited cytotoxicity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM and against breast cancer T47D cells with IC50 values of 43.4 μM and 27.3 μM for different derivatives .
Antimicrobial Activity
Compounds containing triazole and sulfanyl groups have been documented to possess antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has potential as an inhibitor of key metabolic enzymes. For example:
- Acetylcholinesterase (AChE) : Some derivatives have shown significant inhibition of AChE, which is relevant for treating neurological disorders .
Antioxidant Activity
Research indicates that similar compounds exhibit antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.
Understanding the mechanisms through which N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yloxy)-4H-1,2,4-triazol-3-yloxy]sulfanyl}acetamide exerts its biological effects is crucial for its development as a therapeutic agent. The following mechanisms are proposed:
- Interaction with Enzymes : The compound may bind to active sites on target enzymes, inhibiting their activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, these compounds can influence cellular signaling pathways and apoptosis.
Future Directions and Research Needs
Despite promising findings regarding the biological activity of N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yloxy)-4H-1,2,4-triazol-3-yloxy]sulfanyl}acetamide, further research is essential to fully elucidate its therapeutic potential. Key areas for future investigation include:
- In vivo Studies : Conducting animal studies to assess efficacy and safety.
- Mechanistic Studies : Detailed exploration of the molecular interactions and pathways affected by the compound.
- Derivative Development : Synthesizing analogs to enhance potency and selectivity against target diseases.
Q & A
Q. What are the optimal synthetic conditions for preparing N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Methodological Answer: The synthesis involves multi-step reactions starting with alkylation of substituted triazole-thiones using α-chloroacetamides in the presence of KOH, followed by modifications to the triazole ring. Key parameters include:
- Reaction Temperature : Reflux at 150°C in pyridine with zeolite catalysts (e.g., Zeolite Y-H) to accelerate condensation .
- Solvent Choice : Ethanol or dichloromethane for dissolution and recrystallization to enhance purity .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol to achieve >95% purity .
- Yield Optimization : Equimolar ratios (0.01 M) of reactants and controlled pH during ice-cold quenching minimize side products .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the pyridinyl, triazole, and chloro-methylphenyl groups. Key signals include:
- Pyridinyl protons : δ 8.2–8.7 ppm (aromatic region).
- Triazole sulfanyl group : δ 3.8–4.2 ppm (S-CH resonance) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm (C=O stretch of acetamide) and 2550–2600 cm (S-H stretch, if present) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to simulate binding to active sites (e.g., kinase domains). Preliminary studies suggest the triazole and pyridinyl groups form hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability. Monitor RMSD (<2 Å) and ligand-protein interaction frequencies .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG < -8 kcal/mol indicates strong inhibition) .
Q. How do structural modifications to the triazole or pyridinyl groups affect bioactivity?
Methodological Answer: A structure-activity relationship (SAR) approach is critical:
- Pyridinyl Substitutions : Replacing 2-pyridinyl with 4-pyridinyl () alters steric bulk, affecting target selectivity (e.g., IC shifts from 1.2 µM to 3.8 µM against HeLa cells) .
- Triazole Modifications : Introducing methyl or ethyl groups at the 4-position of the triazole () enhances metabolic stability (t increases from 2.1 h to 4.5 h in microsomal assays) .
- Sulfanyl Linker Replacement : Substituting -S- with -O- reduces cytotoxicity (e.g., CC increases from 12 µM to >50 µM in NIH/3T3 cells) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times (48–72 h) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate results across labs .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and validate with dose-response curves (R > 0.95) .
- Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to identify outliers (p < 0.05) .
Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to the acetamide moiety, increasing water solubility by 5-fold .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm size) to enhance oral bioavailability (AUC increases from 120 µg·h/mL to 450 µg·h/mL) .
- LogP Optimization : Replace the ethyl group on the triazole with a hydrophilic substituent (e.g., -OH), reducing LogP from 3.2 to 2.1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
